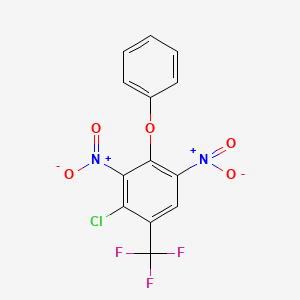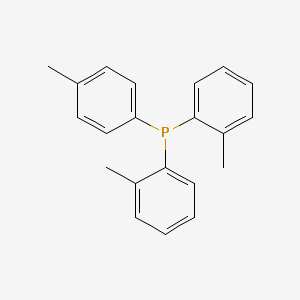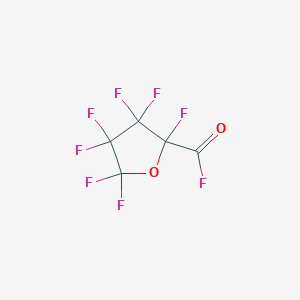
2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro- is a fluorinated organic compound It is characterized by the presence of a furan ring substituted with multiple fluorine atoms and a carbonyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro- typically involves the fluorination of a furan derivative. One common method is the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride, followed by fluorination using a fluorinating agent such as cobalt trifluoride or elemental fluorine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of fluorinating agents and maintaining stringent safety protocols due to the reactive nature of the intermediates and products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro- can undergo various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl fluoride group can be a site for nucleophilic attack, leading to the formation of various derivatives.
Oxidation and reduction: The furan ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Addition reactions: Fluorinated compounds can undergo addition reactions with various reagents, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a furanone compound.
Applications De Recherche Scientifique
2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Potential use in the development of fluorinated biomolecules with enhanced stability and bioavailability.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorine substitution for improved efficacy.
Mécanisme D'action
The mechanism of action of 2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro- involves its reactivity due to the presence of the carbonyl fluoride group and multiple fluorine atoms. The carbonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. The fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furancarbonyl chloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: Another fluorinated compound with different functional groups and applications.
2,3,5-Trifluoropyridine-4-carboxylic acid: A fluorinated pyridine derivative with distinct chemical properties and uses.
Uniqueness
2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro- is unique due to its combination of a furan ring with extensive fluorination and a carbonyl fluoride group. This combination imparts specific reactivity and stability characteristics that are valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
65601-73-2 |
|---|---|
Formule moléculaire |
C5F8O2 |
Poids moléculaire |
244.04 g/mol |
Nom IUPAC |
2,3,3,4,4,5,5-heptafluorooxolane-2-carbonyl fluoride |
InChI |
InChI=1S/C5F8O2/c6-1(14)2(7)3(8,9)4(10,11)5(12,13)15-2 |
Clé InChI |
MIZSMKCPWXLIOF-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C1(C(C(C(O1)(F)F)(F)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)

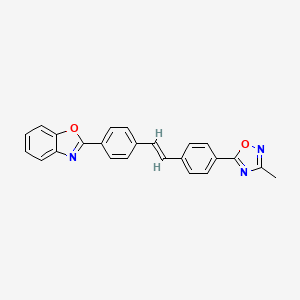
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
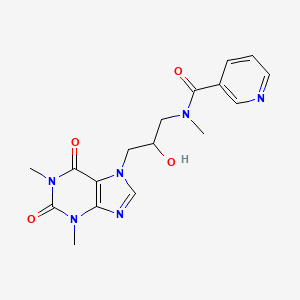
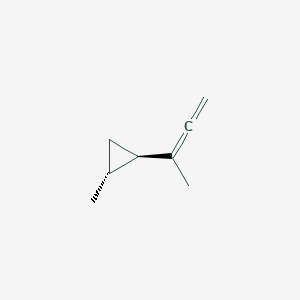
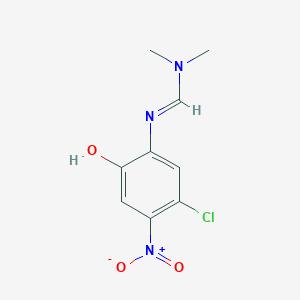
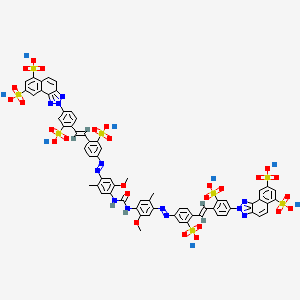
![3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14480725.png)

